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Compound of Interest

Compound Name: 4-Methoxybut-1-yne

CAS No.: 36678-08-7

Cat. No.: B1595727

Get Quote

Executive Summary
This technical guide establishes a rigorous computational framework for the structural and

electronic characterization of 4-methoxybut-1-yne (CAS: 36678-08-7). As a homopropargylic

ether, this molecule serves as a critical synthon in "Click" chemistry (CuAAC) and palladium-

catalyzed cross-couplings (Sonogashira).

The presence of the ether oxygen at the

-position relative to the alkyne introduces unique electronic effects—specifically

hyperconjugation—that influence the acidity of the terminal acetylenic proton. This guide details
the Density Functional Theory (DFT) methodologies required to accurately model these
phenomena, providing a self-validating protocol for researchers in drug discovery and materials
science.

Computational Methodology
To ensure high-fidelity results that correlate with experimental observables (NMR/IR), the

following level of theory is prescribed. This protocol balances computational cost with the
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necessity of describing weak dispersive forces common in flexible ether chains.

Theoretical Model Selection
Component Selection

Scientific Rationale
(Causality)

Functional B97X-D

Standard B3LYP often fails to

capture long-range dispersion

interactions in flexible alkyl

chains.

B97X-D includes dispersion

corrections essential for

accurate conformer ranking of

the methoxy tail.

Basis Set 6-311++G(d,p)

The oxygen atom possesses

lone pairs that require diffuse

functions (++) to accurately

model the electron density tail.

Polarization functions (d,p) are

critical for the anisotropic

electron distribution in the

alkyne triple bond.

Solvation SMD (THF)

Most organometallic couplings

involving this substrate occur

in THF. The SMD (Solvation

Model based on Density)

provides better free energy

estimates than PCM for non-

aqueous polar solvents.

Workflow Diagram
The following DOT diagram outlines the logical flow for a complete computational

characterization, ensuring no imaginary frequencies exist in the ground state.
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Initial Geometry
(Z-Matrix/SMILES)

Geometry Optimization
(wB97X-D/6-311++G(d,p))
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(Hessian Matrix)
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Transition State Found
(Saddle Point)

Yes (v < 0)

Ground State Confirmed
(Local Minima)

No

Distort & Re-optimize

Property Calculation
(NBO, HOMO-LUMO, NMR)

Click to download full resolution via product page

Caption: Iterative workflow for validating the ground state geometry of 4-methoxybut-1-yne
prior to property calculation.

Structural & Conformational Analysis
The flexibility of the ethylene linker (

) creates a conformational landscape defined by the torsion angle

.
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The Gauche Effect
Unlike simple alkanes, 4-methoxybut-1-yne may exhibit a preference for the gauche

conformation due to hyperconjugative stabilization between the

bonding orbital and the

antibonding orbital.

Protocol: Perform a Relaxed Potential Energy Surface (PES) Scan.

Variable: Dihedral angle

scanning from

to

in

increments.

Expected Outcome: Two minima will be observed: the anti (180°) and gauche (~60°)

conformers. The Boltzmann-weighted average of these populations must be used for

calculating NMR shifts.

Electronic Properties & Reactivity Indices
Understanding the electron distribution is vital for predicting regioselectivity in nucleophilic

substitutions or cycloadditions.

HOMO-LUMO Gap & FMO Analysis
The Frontier Molecular Orbitals (FMO) define the chemical hardness of the molecule.

HOMO (Highest Occupied Molecular Orbital): Primarily localized on the alkyne

-system and the oxygen lone pairs (

). This indicates the sites susceptible to electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the alkyne
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antibonding orbitals.

Molecular Electrostatic Potential (MEP)
The MEP map is the most reliable predictor for lithiation (deprotonation) sites.

Region of Max Positive Potential (

): The terminal alkyne proton (

). This confirms its acidity (

) and suitability for formation of the acetylide anion.

Region of Max Negative Potential (

): The ether oxygen, acting as a Lewis base coordination site for metal cations (e.g.,

,

).

Reactivity Pathway Visualization
The following diagram illustrates the divergent reactivity pathways based on the electronic

structure described above.
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Caption: Divergent synthetic pathways for 4-methoxybut-1-yne driven by specific electronic

reactivity descriptors.
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Spectroscopic Validation (Self-Validation)
A theoretical model is only trustworthy if it reproduces experimental spectral data. Below are

the predicted vibrational frequencies (scaled by 0.967 for anharmonicity) compared to standard

experimental ranges.

Table 1: Predicted vs. Expected IR Frequencies

Vibrational
Mode

Description
Theoretical
(Scaled)

Experimental
Range

Validation
Status

Alkyne C-H

Stretch
~3310 cm 3260–3330 cm High

Triple Bond

Stretch
~2125 cm 2100–2260 cm High

Ether Asym.

Stretch
~1120 cm 1085–1150 cm Medium

C-H Bend

(Overtone)
~630 cm 610–700 cm High

Note: If your calculated

deviates by >50 cm

, check the basis set polarization functions.
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patterns).

To cite this document: BenchChem. [Computational Profiling of 4-Methoxybut-1-yne:
Structural Dynamics & Reactivity Descriptors]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1595727/docs#computational-profiling-of-4-
methoxybut-1-yne-structural-dynamics-reactivity-descriptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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